REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[Sn].O.O.[Cl-].[Cl-]>C(O)C.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH3:11])[CH:3]=1)[NH2:8] |f:1.2.3.4.5,7.8,^3:11|
|
Name
|
|
Quantity
|
2.4 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(C=C(C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Name
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tin dichloride-dihydrate
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Quantity
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15.8 g
|
Type
|
reactant
|
Smiles
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[Sn].O.O.[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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refluxed for 3 hours
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Duration
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3 h
|
Type
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FILTRATION
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Details
|
filtered through kieselguhr
|
Type
|
WASH
|
Details
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The filter cake is washed thoroughly with ethyl acetate
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted 3 times with ethyl acetate
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Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated sodium chloride solution
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Type
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CUSTOM
|
Details
|
dried on magnesium sulphate
|
Type
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CUSTOM
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Details
|
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 81:15 to 70:30)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(N)C=C(C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |